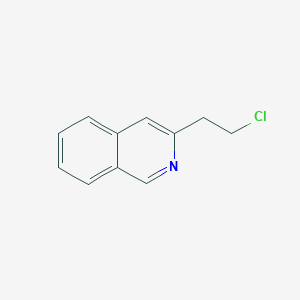
3-(2-Chloroethyl)isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chloroethyl)isoquinoline is a heterocyclic aromatic organic compound. It is a derivative of isoquinoline, which is a structural isomer of quinoline. Isoquinoline and its derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of 3-(2-Chloroethyl)isoquinoline can be achieved through several methods. One common approach involves the reaction of isoquinoline with 2-chloroethyl chloride under basic conditions. This reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate. The reaction proceeds via nucleophilic substitution, where the chlorine atom of 2-chloroethyl chloride is replaced by the isoquinoline moiety .
Industrial production methods for isoquinoline derivatives often involve catalytic processes. For example, palladium-catalyzed coupling reactions have been used to synthesize various isoquinoline derivatives efficiently. These methods offer high yields and short reaction times, making them suitable for large-scale production .
Chemical Reactions Analysis
3-(2-Chloroethyl)isoquinoline undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form isoquinoline N-oxide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of 3-(2-hydroxyethyl)isoquinoline.
Substitution: Nucleophilic substitution reactions are common for this compound.
Scientific Research Applications
3-(2-Chloroethyl)isoquinoline has various scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2-Chloroethyl)isoquinoline involves its interaction with molecular targets and pathways within biological systems. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in DNA and proteins. This can lead to the inhibition of DNA replication and protein synthesis, ultimately resulting in cell death. The specific molecular targets and pathways involved depend on the biological context and the specific isoquinoline derivative being studied .
Comparison with Similar Compounds
3-(2-Chloroethyl)isoquinoline can be compared with other similar compounds, such as:
Isoquinoline: The parent compound of this compound, known for its aromatic properties and biological activities.
Quinoline: A structural isomer of isoquinoline, also known for its wide range of applications in chemistry and medicine.
Tetrahydroisoquinoline: A reduced form of isoquinoline, often used in the synthesis of alkaloids and other biologically active compounds.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological properties compared to other isoquinoline derivatives .
Properties
Molecular Formula |
C11H10ClN |
|---|---|
Molecular Weight |
191.65 g/mol |
IUPAC Name |
3-(2-chloroethyl)isoquinoline |
InChI |
InChI=1S/C11H10ClN/c12-6-5-11-7-9-3-1-2-4-10(9)8-13-11/h1-4,7-8H,5-6H2 |
InChI Key |
WBDUSLSAQRETFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=NC(=CC2=C1)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















